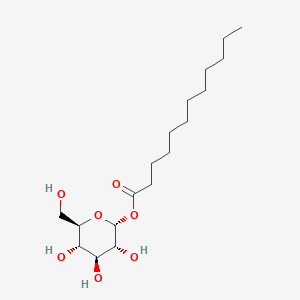![molecular formula C12H12N2O2 B3023566 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile CAS No. 3055-89-8](/img/structure/B3023566.png)
3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile
Descripción general
Descripción
3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile is a chemical compound that is part of a broader class of poly(para-phenylene) derivatives. These compounds are of interest due to their potential applications in materials science, particularly in the development of novel polymers with unique properties. The compound features a 1,2-phenylene backbone with oxy linkages and nitrile functional groups, which could be reactive sites for further chemical modifications.
Synthesis Analysis
The synthesis of related poly(para-phenylene) compounds has been explored in various studies. For instance, poly(para-phenylene)(2-oxopropane-1,3-diyl) was synthesized from hydrolysis of a poly(para-phenylene)(2-isocyano-2-tosylpropane-1,3-diyl), which itself was generated from commercially available materials . This indicates that the synthesis of this compound could potentially follow a similar pathway, utilizing commercially available starting materials and employing hydrolysis as a key step.
Molecular Structure Analysis
The molecular and crystal structure of a related polycyanoarylether, poly[oxy-1,3-(2-cyanophenylene)-oxy-1,3-phenylene], has been determined using X-ray diffraction . This compound crystallizes in the monoclinic system and features a constricted conformation with adjacent benzene rings at approximately 90 degrees to each other. This information suggests that this compound may also exhibit a similar conformation in its crystalline state, which could influence its physical properties.
Chemical Reactions Analysis
The reactivity of aromatic diamine compounds, which are structurally related to this compound, has been studied. These compounds have been used to synthesize various diimines and diamides by reacting with aromatic and heterocyclic compounds . This demonstrates the potential for this compound to undergo similar reactions, expanding its utility in organic synthesis and the creation of macrocycles.
Physical and Chemical Properties Analysis
The physical properties of related compounds have been estimated from structural analyses. For example, the longitudinal elastic modulus of the crystalline component of poly[oxy-1,3-(2-cyanophenylene)-oxy-1,3-phenylene] was estimated to be 44 GPa . This provides a basis for predicting the mechanical properties of this compound, which could be important for its applications in material science. Chemical properties such as reactivity with other compounds, as seen in the synthesis of diimines and diamides , also highlight the versatility of this compound in chemical synthesis.
Safety and Hazards
Propiedades
IUPAC Name |
3-[2-(2-cyanoethoxy)phenoxy]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-7-3-9-15-11-5-1-2-6-12(11)16-10-4-8-14/h1-2,5-6H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWROZCDVHWYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC#N)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613269 | |
| Record name | 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3055-89-8 | |
| Record name | 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2]Oxazinane-2-carboxylic acid tert-butyl ester](/img/structure/B3023486.png)


![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)





![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)
![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)

